3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate
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Overview
Description
3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H8F5NO2 and a molecular weight of 221.13 g/mol . This compound is characterized by the presence of fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate typically involves the reaction of azetidine derivatives with fluorinating agents. One common method includes the reaction of 3-(fluoromethyl)azetidine with trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove fluorine atoms.
Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce higher oxidation state compounds .
Scientific Research Applications
3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application .
Comparison with Similar Compounds
Similar Compounds
3-(Fluoromethyl)azetidine hydrochloride: Similar structure but with a hydrochloride salt form.
3-(2-Fluoroethyl)azetidine trifluoroacetate: Differing by the presence of an ethyl group instead of a methyl group.
Uniqueness
3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability .
Properties
Molecular Formula |
C6H8F5NO2 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
3-fluoro-3-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7F2N.C2HF3O2/c5-1-4(6)2-7-3-4;3-2(4,5)1(6)7/h7H,1-3H2;(H,6,7) |
InChI Key |
DLUHLLFAMVZUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CF)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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